4-Ethyltoluene

Inhalation Toxicology Occupational Health C9 Alkylbenzenes

Specify 4-Ethyltoluene (CAS 622-96-8) for your R&D and production needs. This para-isomer is non-interchangeable with its ortho- and meta- counterparts due to distinct inhalation toxicity profiles (Roberts et al., 2017) and a unique methyl-group rotational barrier (V6=31.00 cm⁻¹). It is the exclusive target molecule for >95% para-selective zeolite-catalyzed alkylation, essential for synthesizing high-performance p-methylstyrene polymers and accurate environmental GC-MS quantification of petroleum reformates. Insist on the para-isomer.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 622-96-8
Cat. No. B166476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyltoluene
CAS622-96-8
Synonyms1-ethyl-4-methylbenzene
4-ethyltoluene
p-ethyltoluene
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C
InChIInChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKeyJRLPEMVDPFPYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.90e-04 M

4-Ethyltoluene (CAS 622-96-8) – A Defined Para‑Isomer C9 Alkylbenzene for Precision Chemical and Industrial Applications


4‑Ethyltoluene (1‑ethyl‑4‑methylbenzene) is a C9 alkylbenzene and the para‑isomer of the ethyltoluene family. It is a colorless liquid with a boiling point of 162 °C and a density of 0.861 g/mL at 25 °C . As an aromatic hydrocarbon bearing both methyl and ethyl substituents, it serves as a key intermediate in the synthesis of specialty polymers and fine chemicals [1]. Its isomeric purity and well‑defined physicochemical profile make it a critical building block where the position of alkyl substitution directly governs reactivity, selectivity, and downstream product performance.

Why In‑Class Alkylbenzenes Cannot Substitute 4‑Ethyltoluene: Critical Differences in Toxicity, Rotational Dynamics, and Catalytic Selectivity


Although 4‑ethyltoluene shares the C9H12 molecular formula with its ortho‑ and meta‑isomers and is chemically grouped with other alkylbenzenes, generic substitution is precluded by quantifiable differences in biological response, molecular conformation, and reaction selectivity. Inhalation toxicity studies reveal that the ethyltoluene isomers are not toxicologically equivalent: at equivalent exposures, 4‑ethyltoluene exhibits a distinct mortality and histopathological profile compared to 2‑ and 3‑ethyltoluene [1]. Furthermore, the para‑substitution pattern imposes a unique methyl‑group rotational barrier (V6 = 31.00 cm⁻¹) that differs markedly from the ortho (V3 = 89.00 cm⁻¹) and meta (V3 = 78.00 cm⁻¹) isomers, directly affecting intermolecular interactions and analytical behavior [2]. In catalytic transformations, the para‑isomer is the exclusive desired product in highly selective alkylation processes, with catalyst systems achieving >95% para‑selectivity for ethyltoluene production [3]. These non‑interchangeable properties underscore the necessity of specifying the precise isomer in procurement and process design.

Quantitative Differentiation of 4‑Ethyltoluene: Direct Comparative Data Against Closest Analogs


Inhalation Toxicity Profile: 4‑Ethyltoluene Exhibits Intermediate Mortality and Distinct Pulmonary Histopathology Compared to 2‑ and 3‑Ethyltoluene

In a 2‑week nose‑only inhalation study in B6C3F1/N mice exposed to 2000 ppm, 4‑ethyltoluene caused early euthanasia due to moribund condition, whereas 3‑ethyltoluene produced no exposure‑related deaths [1]. Notably, 4‑ethyltoluene was the only isomer that did not induce bronchial and bronchiolar hyperplasia in mouse lung, in contrast to both 2‑ and 3‑ethyltoluene which did produce these lesions [1]. This demonstrates that the para‑isomer possesses a unique toxicological signature among the ethyltoluene isomers.

Inhalation Toxicology Occupational Health C9 Alkylbenzenes

Molecular Rotational Barrier: The Para‑Isomer Exhibits a Significantly Lower Methyl‑Group Rotational Barrier than Ortho‑ and Meta‑Isomers

Supersonic molecular jet spectroscopy reveals that the barrier to internal rotation of the methyl group in 4‑ethyltoluene (para) is V6 = 31.00 cm⁻¹, whereas the ortho and meta isomers exhibit three‑fold barriers V3 of 89.00 cm⁻¹ and 78.00 cm⁻¹, respectively [1]. The rotational constants (B) also differ: 5.20 cm⁻¹ (para), 5.50 cm⁻¹ (ortho), and 5.40 cm⁻¹ (meta) [1]. These quantitative differences arise from the reduced steric hindrance in the para configuration and directly impact the compound's low‑temperature spectroscopic signature and intermolecular packing.

Molecular Spectroscopy Conformational Analysis Physical Chemistry

Catalytic Para‑Selectivity: 4‑Ethyltoluene Is the Exclusive Target in Toluene Ethylation, Achievable with >95% Isomeric Purity Using Advanced Zeolite Catalysts

In the alkylation of toluene with ethanol, a Si‑zoned platelike ZSM‑5 catalyst achieves >95% selectivity for para‑ethyltoluene (4‑ethyltoluene) and maintains catalytic stability for >100 h [1]. This represents a substantial improvement over conventional ZSM‑5, which under identical conditions yields only 88.7% ethyltoluene selectivity and 58.3% toluene conversion [1]. The high para‑selectivity is essential because the para‑isomer is the desired precursor for downstream oxidation to terephthalic acid or dehydrogenation to para‑methylstyrene, whereas the ortho and meta isomers are typically waste streams in this context.

Heterogeneous Catalysis Zeolites Alkylation

Physical Property Divergence: 4‑Ethyltoluene Boiling Point (162 °C) Is Intermediate Among Isomers, Enabling Fractional Distillation Separation

The boiling points of the ethyltoluene isomers are: 2‑ethyltoluene 165 °C, 3‑ethyltoluene 161.3 °C, and 4‑ethyltoluene 162 °C [1]. While the differences are small (~3.7 °C total spread), the para‑isomer's boiling point is sufficiently distinct from its ortho and meta counterparts to permit separation by fractional distillation, a critical unit operation in industrial purification. Furthermore, the melting point of 4‑ethyltoluene (−62.3 °C) is significantly higher than that of 3‑ethyltoluene (−95.5 °C) and 2‑ethyltoluene (−80.8 °C), indicating stronger intermolecular forces in the solid state [1].

Thermodynamics Separation Science Chemical Engineering

High‑Value Application Scenarios Where 4‑Ethyltoluene's Distinct Properties Drive Scientific and Industrial Selection


Occupational and Environmental Toxicology Studies of C9 Alkylbenzenes

Given the non‑equivalent inhalation toxicity of ethyltoluene isomers, 4‑ethyltoluene is an essential test article for hazard characterization. The data from Roberts et al. (2017) demonstrate that the para‑isomer elicits a unique pattern of mortality and pulmonary histopathology [1]. Researchers conducting exposure assessments or developing occupational exposure limits for naphtha‑derived hydrocarbons must include the pure para‑isomer to ensure comprehensive risk evaluation.

Catalyst Development for Shape‑Selective Alkylation to Para‑Dialkylbenzenes

The achievement of >95% selectivity for para‑ethyltoluene using Si‑zoned platelike ZSM‑5 [2] positions 4‑ethyltoluene as the benchmark target molecule for evaluating new zeolite catalysts and alkylation processes. Industrial R&D groups focused on producing para‑dialkylbenzenes for polymer precursors (e.g., para‑methylstyrene, terephthalic acid) rely on high‑purity 4‑ethyltoluene as both a reaction standard and a downstream product specification.

Synthesis of Specialty Polystyrenes and Vinyltoluene Monomers

4‑Ethyltoluene is a direct precursor to para‑methylstyrene via catalytic dehydrogenation [3]. The para‑methylstyrene monomer is valued for producing high‑performance polymers with improved thermal and mechanical properties. The use of pure 4‑ethyltoluene ensures that the resulting polymer exhibits consistent, well‑defined molecular architecture, which is critical for applications in advanced coatings, adhesives, and composite materials.

Analytical Chemistry and Environmental Monitoring of Alkylbenzene Isomers

The distinct rotational dynamics and spectral signatures of 4‑ethyltoluene [4] enable its unambiguous identification and quantification in complex hydrocarbon mixtures, such as petroleum naphtha reformates or environmental samples. Analytical laboratories requiring isomer‑specific calibration standards for GC‑MS or spectroscopic methods will select 4‑ethyltoluene to ensure accurate quantitation and compliance with regulatory monitoring programs.

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